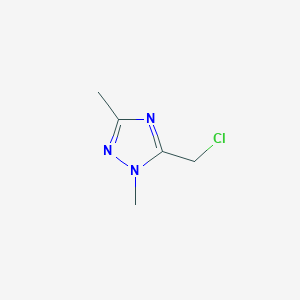

5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole

Cat. No. B1282235

Key on ui cas rn:

84804-69-3

M. Wt: 145.59 g/mol

InChI Key: PDVSHBCOEGYRQB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07148226B2

Procedure details

The title compound was prepared by a modification of a reported method (Kuebel, B. DE 3118258, Dec. 2, 1982): A 2 L-round bottomed flask equipped with a magnetic stirrer was charged with acetamidine hydrochloride (94.5 g, 1.0 mol) and methanol (500 mL). Methylhydrazine (50.0 g, 1.1 mol) was added slowly via a dropping funnel over 30 min at room temperature under nitrogen blanket. After 2 d, the solvent was removed in vacuo, and the resulting residue triturated with ethyl acetate, filtered, and washed with ethyl acetate (3×400 mL). After drying the residue in a vacuum oven at 50° C., the crude intermediate amidrazone, N′-methylethanehydrazonamide hydrochloride (109.8 g) was used directly in the next step. This intermediate (109.8 g) was suspended in dichloromethane (400 mL), cooled to 0–5° C., and treated slowly with triethylamine (100.2 g) at this temperature. Chloroacetyl chloride (103.7 g, 1.02 mol) was added slowly over 30 min at 0–5° C. via a dropping funnel. The reaction mixture was allowed to warm to room temperature and stirred for 18 h under nitrogen blanket. The solvent was then removed under reduced pressure, affording a residue (432.6 g) containing the N-chloroacetyl amidrazone intermediate. Polyphosphoric acid, PPA (400 g) was added to this material in a 2 L-3 necked flask, which was equipped with an overhead stirrer, a water condenser and a thermometer. The reaction mixture was stirred and heated at 120–130° C. for 4 h. Upon cooling to 80° C., water (400 mL) was added slowly and stirring continued for an additional 2 h. Aqueous NaOH (100 g/150 mL) was used to adjust the pH from 3 to 9. The organic material was extracted with chloroform (4×1 L), and the resulting solution treated with activated charcoal, dried with Na2SO4, filtered, and evaporated carefully. The dark oily residue thus obtained was extracted with a mixture of ether (700 mL) and pentane (300 mL) to separate the product from insoluble impurities. The yellow supernatant was decanted and the solvent removed carefully in vacuo (30° C. and ˜10 Torr), affording 60.0 g (46% overall) of the title product as an oil (95% pure by NMR).

Name

Methylhydrazine

Quantity

50 g

Type

reactant

Reaction Step Two

Name

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.[C:2]([NH2:5])(=[NH:4])[CH3:3].[CH3:6][NH:7]N.[Cl:9][CH2:10][C:11](Cl)=O>CO>[Cl:9][CH2:10][C:11]1[N:7]([CH3:6])[N:5]=[C:2]([CH3:3])[N:4]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

94.5 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C(C)(=N)N

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

Methylhydrazine

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

CNN

|

Step Three

|

Name

|

|

|

Quantity

|

103.7 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 18 h under nitrogen blanket

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 2 L-round bottomed flask equipped with a magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting residue triturated with ethyl acetate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethyl acetate (3×400 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying the residue in a vacuum oven at 50° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0–5° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated slowly with triethylamine (100.2 g) at this temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was then removed under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC1=NC(=NN1C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 432.6 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |